molecular formula C11H24N2O2 B6352347 Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate CAS No. 1155162-02-9

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate

Cat. No.: B6352347
CAS No.: 1155162-02-9
M. Wt: 216.32 g/mol
InChI Key: GQXDIZLAPOHBPH-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate is an organic compound with the molecular formula C11H24N2O2 It is a methyl ester derivative of butanoic acid, featuring a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate can be synthesized through a multi-step process involving the esterification of butanoic acid followed by the introduction of the diethylaminoethyl group. The general synthetic route involves:

    Esterification: Reacting butanoic acid with methanol in the presence of an acid catalyst to form methyl butanoate.

    Amidation: Introducing the diethylaminoethyl group through a nucleophilic substitution reaction using diethylaminoethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(diethylamino)ethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate
  • Ethyl 3-{[2-(diethylamino)ethyl]amino}butanoate
  • Methyl 3-{[2-(diethylamino)ethyl]amino}propanoate

Comparison: Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate is unique due to its specific ester and amino group configuration, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

methyl 3-[2-(diethylamino)ethylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-5-13(6-2)8-7-12-10(3)9-11(14)15-4/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXDIZLAPOHBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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